9,9,9-Trichloro-8-methoxy-2,6-dimethylnona-2,6-diene
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Overview
Description
9,9,9-Trichloro-8-methoxy-2,6-dimethylnona-2,6-diene: is a chemical compound with the molecular formula C11H17Cl3O It is characterized by the presence of three chlorine atoms, a methoxy group, and two methyl groups attached to a nonadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9,9-Trichloro-8-methoxy-2,6-dimethylnona-2,6-diene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylnona-2,6-diene and trichloromethane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as distillation or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and safety during production.
Chemical Reactions Analysis
Types of Reactions
9,9,9-Trichloro-8-methoxy-2,6-dimethylnona-2,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of double bonds to single bonds.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution Reagents: Nucleophiles like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
9,9,9-Trichloro-8-methoxy-2,6-dimethylnona-2,6-diene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9,9,9-Trichloro-8-methoxy-2,6-dimethylnona-2,6-diene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
9,9,9-Trichloro-2,6-dimethylnona-2,6-diene: Lacks the methoxy group present in 9,9,9-Trichloro-8-methoxy-2,6-dimethylnona-2,6-diene.
8-Methoxy-2,6-dimethylnona-2,6-diene: Does not contain the trichloro substitution.
2,6-Dimethylnona-2,6-diene: The simplest form without any additional functional groups.
Uniqueness
The presence of both the methoxy group and trichloro substitution in this compound makes it unique compared to its analogs
Properties
CAS No. |
82772-53-0 |
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Molecular Formula |
C12H19Cl3O |
Molecular Weight |
285.6 g/mol |
IUPAC Name |
9,9,9-trichloro-8-methoxy-2,6-dimethylnona-2,6-diene |
InChI |
InChI=1S/C12H19Cl3O/c1-9(2)6-5-7-10(3)8-11(16-4)12(13,14)15/h6,8,11H,5,7H2,1-4H3 |
InChI Key |
YZIFSIFOLPCASA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CC(C(Cl)(Cl)Cl)OC)C)C |
Origin of Product |
United States |
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